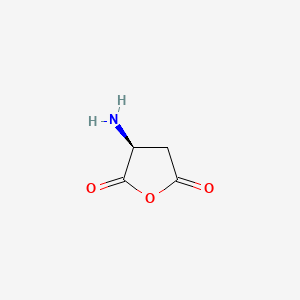
1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol
Vue d'ensemble
Description
1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly referred to as "Napabucasin" and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol involves the inhibition of the Wnt/beta-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, Napabucasin can reduce the growth and survival of cancer cells.
Biochemical and physiological effects:
In addition to its effects on the Wnt/beta-catenin signaling pathway, 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of multidrug resistance proteins, which can increase the sensitivity of cancer cells to chemotherapy. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol in lab experiments is its specificity for the Wnt/beta-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway in cancer cells without affecting other signaling pathways. However, one limitation of using Napabucasin in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
Orientations Futures
There are several future directions for research on 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effects on different types of cancer, as well as its effects on cancer stem cells in vivo. Additionally, researchers may investigate ways to improve the solubility and bioavailability of Napabucasin, which could enhance its effectiveness as a cancer treatment.
Applications De Recherche Scientifique
1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the Wnt/beta-catenin signaling pathway, which is involved in the development of many types of cancer. In preclinical studies, Napabucasin has been shown to reduce the growth of tumor cells and increase the sensitivity of cancer cells to chemotherapy. It has also been shown to inhibit cancer stem cells, which are thought to play a key role in the development and progression of cancer.
Propriétés
IUPAC Name |
1-(2-methoxyanilino)-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-20-11-5-4-10-18(20)21-13-16(22)14-24-19-12-6-8-15-7-2-3-9-17(15)19/h2-12,16,21-22H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHNKJMHJEWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(COC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol | |
CAS RN |
450363-95-8 | |
| Record name | 1-[(2-methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)



![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)